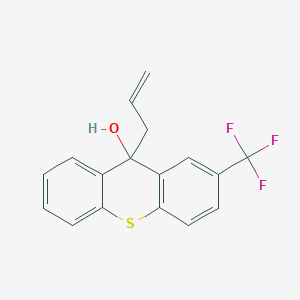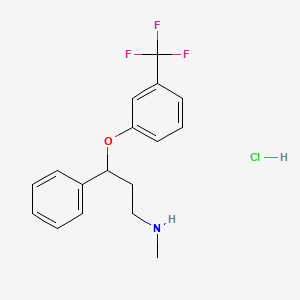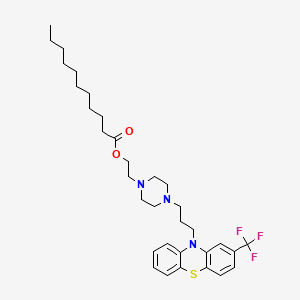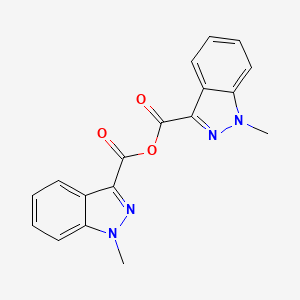
4-Undecene, 3-methyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-Undecene, 3-methyl-, (Z)-” is a pivotal component extensively employed as a fundamental constituent in the synthesis of medicinal agents targeting inflammatory responses, oncological anomalies, and neural dysfunctions . It has a molecular formula of C12H24 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Undecene, 3-methyl-, (Z)-” include a molecular weight of 168.32 . It has a predicted boiling point of 207.4±7.0 °C and a predicted density of 0.762±0.06 g/cm3 .Scientific Research Applications
Chemical Synthesis and Pheromones : This compound has been used in chemical synthesis, such as the preparation of (Z)-4-undecen-1-ol, which is a part of the sex pheromones of Drosophila melanogaster (Davis & Carlson, 1989).
Conformational Analysis in Chemistry : It plays a role in the study of polymethylated alkane derivatives, providing insights into conformational behaviors and the effects of oxygen-substituents (Göttlich et al., 1996).
Polymer Science : "4-Undecene, 3-methyl-, (Z)-" is utilized in the polymerization of hydroxyl functional polypropylene by metallocene catalysis, showcasing its application in advanced material synthesis (Paavola et al., 2005).
Biological Role and Sensory Properties : This compound is a volatile pheromone produced by females of the vinegar fly Drosophila melanogaster, used for species-specific communication and mate-finding. Its sensory properties have been studied in detail (Becher et al., 2017).
Copolymerization Studies : It's involved in copolymerization studies with ethylene, enhancing understanding of polymer science and engineering (Hakala et al., 2000).
Medical Research : In the field of medical research, derivatives of this compound have been synthesized and evaluated for their anti-tuberculosis activity, highlighting its potential in drug development (Walczak et al., 2004).
properties
IUPAC Name |
(Z)-3-methylundec-4-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24/c1-4-6-7-8-9-10-11-12(3)5-2/h10-12H,4-9H2,1-3H3/b11-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCAIPNHDGQZST-KHPPLWFESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CC(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\C(C)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Undecene, 3-methyl-, (Z)- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



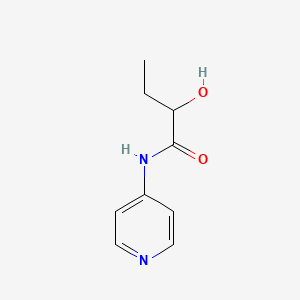
![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)
